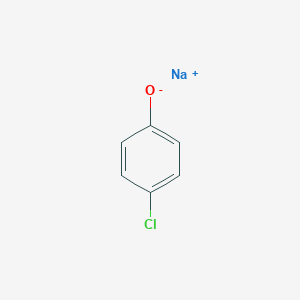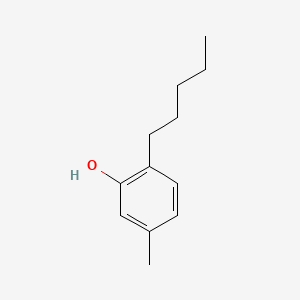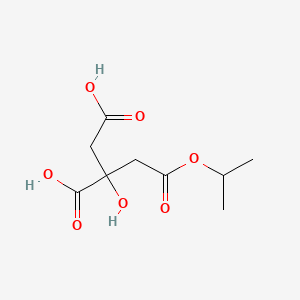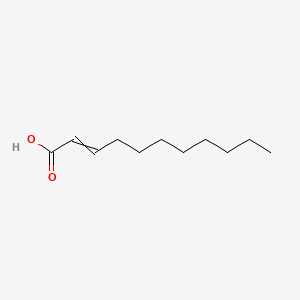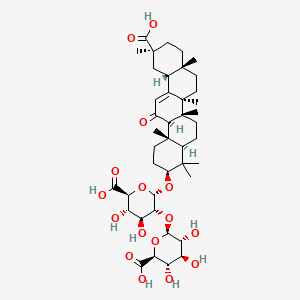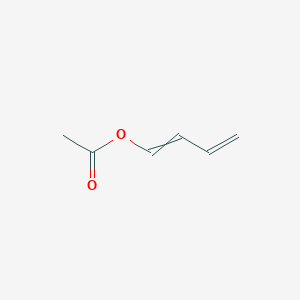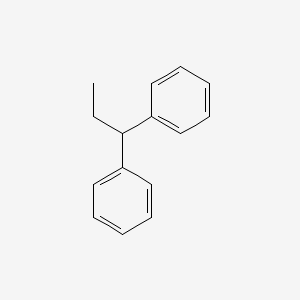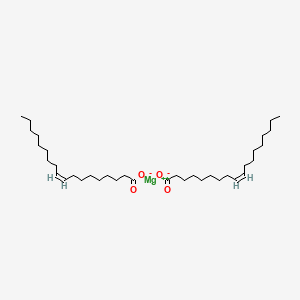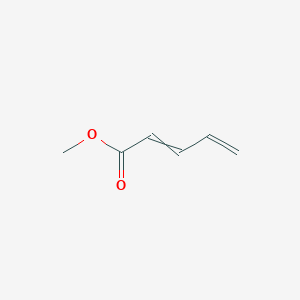
Methyl penta-2,4-dienoate
描述
Methyl penta-2,4-dienoate is a polar diene monomer that contains an ester group It is known for its ability to participate in various polymerization reactions, making it a valuable compound in the field of polymer chemistry
准备方法
Synthetic Routes and Reaction Conditions: Methyl penta-2,4-dienoate can be synthesized through the coordination copolymerization with butadiene in the presence of a nickel catalyst . This method involves the use of specific reaction conditions to ensure the successful formation of the desired product.
Industrial Production Methods: The industrial production of methyl butadienecarboxylate typically involves large-scale polymerization processes. These processes are designed to produce high yields of the compound while maintaining the desired purity and quality. The use of advanced catalysts and optimized reaction conditions are crucial for efficient industrial production.
化学反应分析
Types of Reactions: Methyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or other nucleophiles, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学研究应用
Methyl penta-2,4-dienoate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of functionalized polymers, which have applications in various fields such as materials science and nanotechnology.
Biology: It is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a building block for the development of new drugs.
Industry: It is used in the production of high-performance materials, such as adhesives, coatings, and elastomers.
作用机制
Methyl penta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds contain ester groups and are used in polymerization reactions. methyl butadienecarboxylate has a diene structure, which allows it to participate in different types of polymerization reactions compared to methyl methacrylate.
Butadiene: Both compounds contain diene structures, but methyl butadienecarboxylate has an ester group, which gives it different chemical properties and reactivity compared to butadiene.
Uniqueness: The uniqueness of methyl butadienecarboxylate lies in its combination of a diene structure and an ester group. This combination allows it to participate in a wide range of polymerization reactions and form functionalized polymers with unique properties.
相似化合物的比较
- Methyl methacrylate
- Butadiene
- Ethyl butadienecarboxylate
- Vinyl acetate
属性
IUPAC Name |
methyl penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLNNZTQJVBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294108 | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-75-9 | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentadienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
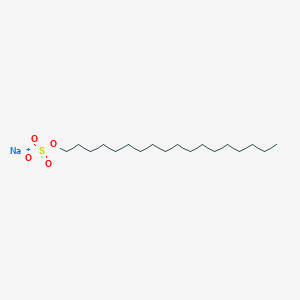
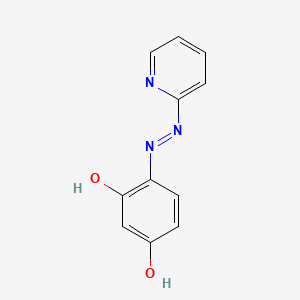

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)
